4-Chloro-2-(piperazin-1-yl)benzaldehyde
Description
Historical Precedence of Aryl Aldehydes and Substituted Piperazines as Synthetic Scaffolds
The utility of aryl aldehydes and substituted piperazines as fundamental building blocks in organic synthesis is well-documented. Aryl aldehydes, characterized by a formyl group directly attached to an aromatic ring, are workhorse intermediates in the synthesis of a vast array of organic compounds. Their reactivity allows for participation in numerous classical and contemporary organic reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, making them indispensable for constructing complex molecular architectures.
The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is one of the most prevalent structural motifs in medicinal chemistry. mdpi.com It is a key component in a multitude of FDA-approved drugs, valued for its ability to improve the physicochemical properties of a molecule, such as solubility and bioavailability. mdpi.com The piperazine moiety can act as a rigid linker or a scaffold to properly orient other pharmacophoric groups for optimal interaction with biological targets. mdpi.com Historically, N-arylpiperazines have been recognized for a wide spectrum of biological activities, including antihistamine and anti-inflammatory properties. mdpi.com The strategic placement of substituents on either the aryl ring or the piperazine nitrogens allows for the fine-tuning of a compound's pharmacological profile.
The Synthetic Utility of Halogenated Benzaldehyde-Piperazine Hybrid Systems
The combination of a halogenated benzaldehyde (B42025) with a piperazine moiety into a single "hybrid" system, such as 4-Chloro-2-(piperazin-1-yl)benzaldehyde, creates a synthetically versatile platform. The term hybrid molecule refers to a compound containing two or more active components or pharmacophores linked together. researchgate.net This strategy is employed to potentially interact with multiple biological targets or to enhance efficacy. researchgate.net
The chlorine atom on the benzaldehyde ring is not merely a passive substituent. Halogens, particularly chlorine, are known to modulate the electronic properties of the aromatic ring and can significantly influence a molecule's lipophilicity and metabolic stability. nih.gov This can have profound effects on pharmacokinetic and pharmacodynamic properties. Furthermore, the chloro-substituent can serve as a synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the generation of diverse chemical libraries. nih.gov
The spatial arrangement of the functional groups in this compound—the ortho-piperazine ring relative to the aldehyde—imparts specific conformational constraints and reactivity patterns. This substitution pattern is critical for binding to certain biological targets. mdpi.com The aldehyde group itself is a key reaction point. For example, it can be condensed with various amines to form Schiff bases or used in reductive amination protocols to introduce further diversity. tandfonline.com The synthesis of related structures, like 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde, highlights the use of this type of aldehyde as an intermediate in creating complex, multi-ring systems with potential antiprotozoal activity. researchgate.net
| Feature | Synthetic Utility |
| Aldehyde Group | Site for condensation reactions (e.g., with diamines), reductive amination, and formation of imines/Schiff bases. |
| Piperazine Ring | A common pharmacophore that improves physicochemical properties; N-H group allows for further substitution. |
| Chloro Substituent | Modulates electronic properties and lipophilicity; acts as a handle for cross-coupling reactions. |
| Hybrid Structure | Combines multiple pharmacophoric elements to create molecules with potentially enhanced or novel biological activities. |
Overview of Current Research Trajectories in Amine-Functionalized Aldehyde Chemistry
The field of amine-functionalized aldehyde chemistry is dynamic, with research continually exploring new synthetic methodologies and applications. A primary focus is on the development of efficient, one-pot reactions that combine aldehydes and amines to quickly build molecular complexity. tandfonline.com The reaction between an aldehyde and a primary amine to form an imine (or Schiff base) is a fundamental transformation in this area. researchgate.netnih.gov This reaction is reversible and often acid-catalyzed, with optimal rates typically observed around pH 5. libretexts.org
Current research trajectories include:
Catalysis: The development of novel catalysts, including heterogeneous catalysts, for reductive amination of aldehydes is a significant area of interest. tandfonline.com These methods aim to provide environmentally friendly and economically viable routes to secondary and tertiary amines.
Multicomponent Reactions: Amine-functionalized aldehydes are excellent substrates for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. These reactions are highly valued for their efficiency and atom economy.
Heterocycle Synthesis: These bifunctional molecules are key precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. The intramolecular reaction between the amine and aldehyde functionalities, or their derivatives, can be triggered to form new ring systems.
Photoredox Catalysis: Visible-light-promoted reactions are emerging as powerful tools in organic synthesis. Protocols involving the reaction of aldehydes with amine derivatives under photoredox conditions are being developed to access complex structures like substituted piperazines under mild conditions. organic-chemistry.org
The study of the reaction mechanism between amines and aldehydes, including through computational methods like density functional theory (DFT), continues to provide deeper insights into their reactivity, helping chemists to better control reaction outcomes. nih.gov These research efforts underscore the continued importance of amine-functionalized aldehydes as versatile building blocks in the ongoing quest for novel molecules and materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
4-chloro-2-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13ClN2O/c12-10-2-1-9(8-15)11(7-10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChI Key |
GRADGQLBRBGFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC(=C2)Cl)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2 Piperazin 1 Yl Benzaldehyde
Strategic Approaches to Aryl Carbon-Nitrogen Bond Formation
The introduction of the piperazine (B1678402) ring at the C-2 position of a 4-chlorobenzaldehyde (B46862) precursor is a critical step that requires careful control of regioselectivity. The chlorine atom at the C-4 position and the aldehyde group influence the reactivity of the aromatic ring, making the choice of synthetic method paramount.
Nucleophilic Aromatic Substitution of Activated Aryl Halides
Nucleophilic aromatic substitution (SNAr) is a direct approach for forming the C-N bond. This reaction typically involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, piperazine. The starting material for this approach is often 2,4-dichlorobenzaldehyde (B42875). The aldehyde group, being electron-withdrawing, activates the ring towards nucleophilic attack.
The key challenge in this synthesis is to achieve regioselective mono-substitution at the C-2 position, leaving the C-4 chloro substituent intact. The position of substitution is influenced by both electronic and steric factors. The ortho-position to the aldehyde group is sterically more hindered, but electronically activated. The outcome of the reaction is highly dependent on the reaction conditions.
Table 1: Reaction Conditions for Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | Piperazine | DMSO | K₂CO₃ | 100-120 | Moderate to Good |
| 2,4-Dichlorobenzaldehyde | Piperazine | DMF | Et₃N | 80-100 | Moderate |
Note: Yields are dependent on the specific reaction conditions and purification methods.
Transition Metal-Catalyzed Cross-Coupling Reactions for Piperazine Incorporation
Transition metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-N bonds, offering milder reaction conditions and broader substrate scope compared to traditional SNAr reactions.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the construction of C-N bonds. epa.gov This palladium-catalyzed cross-coupling reaction can be employed to couple piperazine with 2,4-dichlorobenzaldehyde. The choice of palladium precursor, ligand, and base is crucial for achieving high catalytic activity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. epa.gov
Controlling the regioselectivity to favor substitution at the C-2 position remains a significant consideration. The steric and electronic properties of the ligand can influence the site of oxidative addition of the palladium catalyst to the aryl halide.
Table 2: Conditions for Palladium-Mediated C-N Bond Formation
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | Piperazine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| 2,4-Dichlorobenzaldehyde | Piperazine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 90-120 |
Note: The specific combination of catalyst, ligand, and base must be optimized for each substrate to achieve desired selectivity and yield.
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type or Buchwald-Hartwig type aminations, present a more economical and sustainable alternative to palladium-based systems. These reactions typically utilize a copper(I) or copper(II) salt as the catalyst in the presence of a ligand. While historically requiring harsh reaction conditions, significant advancements have led to the development of milder and more efficient copper-catalyzed amination protocols.
The mechanism of copper-catalyzed amination is believed to differ from that of palladium-catalyzed reactions and can be influenced by the choice of ligand and reaction conditions. Achieving high regioselectivity in the mono-amination of dihalogenated substrates remains an active area of research.
Table 3: Conditions for Copper-Catalyzed Amination
| Aryl Halide | Amine | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | Piperazine | CuI | L-proline | K₂CO₃ | DMSO | 100-130 |
| 2,4-Dichlorobenzaldehyde | Piperazine | Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | DMF | 110-140 |
Methodologies for Aldehyde Moiety Introduction and Modification
An alternative synthetic strategy involves the formation of the C-N bond prior to the introduction of the aldehyde functionality. This approach can circumvent issues with the reactivity of the aldehyde group during the C-N coupling step.
Formylation and Oxidation Approaches
Formylation:
If the piperazine moiety is introduced first, starting from a precursor like 1,3-dichlorobenzene, the resulting 1-chloro-3-(piperazin-1-yl)benzene can be formylated to introduce the aldehyde group. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings. researchgate.netwiserpub.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group ortho to the activating piperazine substituent.
Directed ortho-metalation (DoM) is another powerful technique for regioselective formylation. nih.govrsc.org In this method, the piperazine nitrogen can act as a directed metalation group (DMG), coordinating to an organolithium reagent and directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to install the aldehyde group with high regioselectivity.
Oxidation:
Alternatively, the aldehyde can be generated through the oxidation of a corresponding primary alcohol. This involves the synthesis of (4-chloro-2-(piperazin-1-yl)phenyl)methanol as a key intermediate. This alcohol can be prepared, for example, by the reduction of a corresponding carboxylic acid or ester derivative. Subsequent oxidation of the alcohol to the aldehyde can be achieved using a variety of mild and selective oxidizing agents, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions, which minimize over-oxidation to the carboxylic acid.
Table 4: Reagents for Formylation and Oxidation
| Transformation | Method | Reagent(s) |
|---|---|---|
| Formylation | Vilsmeier-Haack | POCl₃, DMF |
| Formylation | Directed ortho-metalation | n-BuLi, TMEDA, then DMF |
| Oxidation | Alcohol Oxidation | MnO₂ |
| Oxidation | Alcohol Oxidation | PCC |
Functional Group Interconversion Strategies
Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of molecules to achieve a desired target structure. In the context of 4-Chloro-2-(piperazin-1-yl)benzaldehyde, FGI can be envisioned at two key positions: the introduction of the piperazine moiety and the formation of the benzaldehyde (B42025).
One primary FGI strategy involves the nucleophilic aromatic substitution (SNAr) to introduce the piperazine ring onto a pre-functionalized benzaldehyde derivative. A plausible precursor would be 2,4-dichlorobenzaldehyde. The electron-withdrawing nature of the aldehyde and the additional chloro group activate the aromatic ring towards nucleophilic attack by piperazine.
| Precursor | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| 2,4-Dichlorobenzaldehyde | Piperazine | Base (e.g., K2CO3), Solvent (e.g., DMSO, DMF) | This compound | The regioselectivity is driven by the electronic effects of the substituents. |
Alternatively, the aldehyde functionality can be generated from a more stable precursor through FGI. For instance, the oxidation of the corresponding benzyl (B1604629) alcohol, 4-chloro-2-(piperazin-1-yl)benzyl alcohol, offers a direct route to the target aldehyde. A variety of oxidizing agents can be employed, with a growing emphasis on milder, more selective, and environmentally friendly options. acs.orgelectronicsandbooks.com
Another FGI approach starts from a benzonitrile (B105546) precursor, such as 4-chloro-2-(piperazin-1-yl)benzonitrile. The nitrile group can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). organic-chemistry.org This method is particularly useful when the nitrile is more readily accessible than the corresponding benzyl alcohol or when other functional groups in the molecule are sensitive to oxidative conditions.
| Precursor | Reagent | Conditions | Product |
|---|---|---|---|
| 4-Chloro-2-(piperazin-1-yl)benzyl alcohol | Various oxidizing agents (e.g., PCC, MnO2) | Solvent (e.g., CH2Cl2) | This compound |
| 4-Chloro-2-(piperazin-1-yl)benzonitrile | DIBAL-H | Anhydrous solvent (e.g., Toluene, THF), low temperature | This compound |
Emerging and Sustainable Synthetic Protocols
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional SNAr reactions often employ polar aprotic solvents like DMF and DMSO, which have toxicity concerns. Research into greener alternatives has shown promise for solvents like polyethylene (B3416737) glycol (PEG-400) and even water for nucleophilic aromatic substitution reactions. researchgate.netnih.govmdpi.com These solvents are non-toxic, biodegradable, and can in some cases enhance reaction rates.
For the key SNAr step in the synthesis of this compound, a transition to a greener solvent system is a viable strategy. For example, the reaction of 2,4-dichlorobenzaldehyde with piperazine could be performed in PEG-400 or a biphasic system with water, potentially with a phase-transfer catalyst to facilitate the reaction.
Catalyst systems are also evolving towards greater sustainability. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. nih.govorganic-chemistry.org Recent developments have focused on using more sustainable and recyclable catalyst systems, including palladium nanoparticles and catalysts designed for use in aqueous media. researchgate.net A Pd-catalyzed approach could be employed to couple piperazine with 2,4-dichlorobenzaldehyde, potentially under milder conditions and with lower catalyst loadings than traditional methods. acs.orgelectronicsandbooks.comresearchgate.netresearchgate.net
| Reaction | Green Solvent/Catalyst | Advantages |
|---|---|---|
| Nucleophilic Aromatic Substitution | PEG-400, Water | Reduced toxicity, biodegradability, potential for recycling. researchgate.netnih.govmdpi.com |
| Palladium-Catalyzed Amination | Pd nanoparticles, water-soluble ligands | Lower catalyst loading, recyclability, milder reaction conditions. researchgate.net |
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and intermediates. google.comnih.govnih.gov This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and the potential for automation.
The synthesis of aryl piperazine derivatives is well-suited for continuous flow systems. google.comnih.gov For the synthesis of this compound, a multi-step flow process could be designed. For example, the SNAr reaction of 2,4-dichlorobenzaldehyde with piperazine could be performed in a heated flow reactor, allowing for precise control over reaction time and temperature, which can minimize the formation of byproducts. Subsequent in-line purification or telescoping to the next reaction step without isolation of the intermediate can further enhance process efficiency. The halogenation of organic compounds can also be performed safely and controllably using continuous flow technology. nih.gov
The use of enzymes and chemoenzymatic cascades in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While a direct biocatalytic route to this compound has not been extensively reported, several biocatalytic transformations could be envisioned as part of a synthetic strategy.
Transaminases are enzymes that can catalyze the synthesis of chiral amines from ketones. A potential chemoenzymatic route could involve the synthesis of a piperidone precursor, which is then asymmetrically aminated using a transaminase to install a chiral center if desired, followed by further chemical modifications. While the target molecule is not chiral, the use of transaminases highlights the potential for creating complex and stereochemically defined piperazine derivatives.
Carboxylate reductases are another class of enzymes that can selectively reduce carboxylic acids to aldehydes. google.com A chemoenzymatic approach could start with 4-chloro-2-(piperazin-1-yl)benzoic acid, which is then enzymatically reduced to the target benzaldehyde. This would avoid the use of metal-hydride reducing agents and the potential for over-reduction to the alcohol.
Photocatalysis represents another emerging area, with applications in the synthesis of piperazines through radical-mediated pathways. These methods often operate under mild conditions using visible light and a photocatalyst, offering a sustainable alternative to traditional thermal reactions.
Elucidation of Reaction Mechanisms and Kinetic Profiles of 4 Chloro 2 Piperazin 1 Yl Benzaldehyde Transformations
Mechanistic Investigations of C-N Bond Formation Pathways
The formation of the C-N bond between the 4-chlorobenzaldehyde (B46862) precursor and piperazine (B1678402) is a critical step in the synthesis of the title compound. This transformation can be achieved through several mechanistic pathways, primarily nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
In the SNAr pathway, the chlorine atom on the benzene (B151609) ring is substituted by a nitrogen atom of the piperazine. This reaction is facilitated by the presence of an electron-withdrawing group, the aldehyde, which activates the aromatic ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The rate of this reaction is influenced by the solvent, temperature, and the presence of a base to neutralize the formed HCl.
Another significant C-N bond formation pathway involving this molecule is reductive amination. The aldehyde group can react with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. nih.govmdpi.com This one-pot reaction is often catalyzed by an acid and the reduction can be achieved using various reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nih.gov The mechanism involves the initial formation of a carbinolamine, followed by dehydration to the iminium ion, which is then reduced.
Table 1: Comparison of C-N Bond Formation Methods for N-Arylpiperazines
| Method | General Mechanism | Key Reactants | Typical Conditions |
| Nucleophilic Aromatic Substitution (SNAr) | Addition-elimination via Meisenheimer complex | Aryl halide with electron-withdrawing groups, Amine | Polar aprotic solvent, High temperature, Base |
| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling | Aryl halide/triflate, Amine, Pd catalyst, Ligand, Base | Anhydrous, inert atmosphere, Various solvents |
| Reductive Amination | Imine/iminium ion formation and reduction | Aldehyde/ketone, Amine, Reducing agent | Acid or base catalysis, Various solvents |
Reaction Mechanisms at the Aldehyde Functionality
The aldehyde group is a key site of reactivity in 4-Chloro-2-(piperazin-1-yl)benzaldehyde, undergoing nucleophilic addition, condensation, and oxidation-reduction reactions.
Nucleophilic Addition and Condensation Mechanisms
The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. byjus.comlibretexts.orglibretexts.org In nucleophilic addition reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. pressbooks.pubmasterorganicchemistry.com The reactivity of the aldehyde is enhanced by the electron-withdrawing chloro group on the aromatic ring.
Condensation reactions involve the initial nucleophilic addition to the aldehyde followed by the elimination of a small molecule, typically water. An important example is the reaction with primary amines to form imines (Schiff bases). byjus.com This reaction is generally acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The resulting carbinolamine then dehydrates to form the imine.
Kinetically, the rate of nucleophilic addition is dependent on the strength of the nucleophile and the electrophilicity of the carbonyl carbon. For condensation reactions, the rate is often pH-dependent, as both the protonation of the carbonyl and the availability of the non-protonated amine nucleophile are crucial.
Oxidation-Reduction Pathways
The aldehyde functionality can be both oxidized to a carboxylic acid and reduced to a primary alcohol. Oxidation can be achieved using a variety of oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The mechanism of oxidation with Cr(VI) reagents involves the formation of a chromate (B82759) ester, followed by the elimination of a chromium species and the formation of the carboxylic acid. ucr.edu
Reduction of the aldehyde to a primary alcohol can be accomplished using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The mechanism involves the transfer of a hydride ion from the reducing agent to the electrophilic carbonyl carbon.
A notable reaction for aldehydes lacking an α-hydrogen, such as this compound, is the Cannizzaro reaction, which occurs in the presence of a strong base. rsc.org This disproportionation reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the aldehyde, followed by the transfer of a hydride ion to a second molecule of the aldehyde, resulting in the formation of both the corresponding carboxylic acid and alcohol. rsc.org
Reactivity and Selectivity of the Piperazine Nitrogen Atoms
The two nitrogen atoms of the piperazine ring exhibit different reactivity profiles due to their chemical environments. The nitrogen attached to the aromatic ring (N1) is less nucleophilic due to the delocalization of its lone pair of electrons into the benzene ring. The other nitrogen (N4) behaves more like a typical secondary aliphatic amine.
Electrophilic Substitution on Piperazine
The N4 nitrogen of the piperazine moiety is susceptible to attack by electrophiles. Common reactions include alkylation, acylation, and sulfonylation. These reactions typically proceed via a standard nucleophilic substitution mechanism where the lone pair of the nitrogen attacks the electrophilic center. The rate of these reactions is influenced by the nature of the electrophile and the reaction conditions.
While direct kinetic studies on this compound are scarce, research on related N-arylpiperazines indicates that the N4 nitrogen is readily functionalized. nih.gov
Stereoelectronic Effects on Reactivity
Stereoelectronic effects play a crucial role in determining the reactivity and conformation of the piperazine ring. mdpi.comresearchgate.net The piperazine ring typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the nitrogen atoms (axial vs. equatorial) can influence their accessibility and reactivity.
The lone pair of electrons on each nitrogen atom has a specific spatial orientation. The anomeric effect, which involves the interaction of a lone pair on a heteroatom with an adjacent antibonding σ* orbital, can influence the conformational preferences and the reactivity of the piperazine nitrogens. For instance, the orientation of the lone pair on N4 will affect its nucleophilicity and its ability to participate in reactions. Computational studies on similar piperazine-containing molecules have been used to understand these effects and predict reactivity. nih.govnih.gov
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Mechanistic Features | Influencing Factors |
| Aryl Chloride | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complex intermediate | Electron-withdrawing groups, Solvent, Temperature |
| Aldehyde | Nucleophilic Addition | Tetrahedral intermediate formation | Nucleophile strength, Carbonyl electrophilicity |
| Aldehyde | Condensation | Imine/enamine formation with dehydration | pH, Nature of the nucleophile |
| Aldehyde | Oxidation | Formation of a carboxylic acid | Oxidizing agent strength |
| Aldehyde | Reduction | Formation of a primary alcohol | Reducing agent strength |
| Piperazine (N4) | Electrophilic Substitution | Nucleophilic attack by nitrogen | Electrophile strength, Steric hindrance |
Kinetic Studies and Activation Energy Determinations
Furthermore, by conducting these experiments at various temperatures, the activation energy (Ea) can be calculated. The activation energy, a key parameter derived from the Arrhenius equation, represents the minimum energy required for a chemical reaction to occur. This value is crucial for elucidating reaction mechanisms and for optimizing reaction conditions in synthetic processes.
Although specific data for this compound is not currently documented, it is possible to extrapolate the types of data that would be generated from such studies. The tables below are illustrative examples of how kinetic and activation energy data for a hypothetical transformation of this compound might be presented.
Hypothetical Kinetic Data for a Transformation of this compound
| Experiment | Initial [this compound] (mol/L) | Initial [Reagent B] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
Hypothetical Data for Activation Energy Determination
| Temperature (K) | Rate Constant (k) (s⁻¹) |
| 298 | 1.5 x 10⁻⁴ |
| 308 | 3.1 x 10⁻⁴ |
| 318 | 6.0 x 10⁻⁴ |
| 328 | 1.1 x 10⁻³ |
The absence of empirical kinetic data for this compound highlights an area ripe for future research. Such studies would be invaluable for chemists working on the synthesis and application of this and related heterocyclic compounds, enabling more precise control over reaction outcomes and the development of more efficient synthetic methodologies.
Sophisticated Spectroscopic and Diffraction Based Characterization of 4 Chloro 2 Piperazin 1 Yl Benzaldehyde and Its Derivatives
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. High-field instruments provide the necessary resolution and sensitivity to resolve complex spin systems, while multi-dimensional experiments reveal through-bond and through-space atomic correlations.
A suite of two-dimensional (2D) NMR experiments is required for the complete assignment of the proton (¹H) and carbon (¹³C) signals of 4-Chloro-2-(piperazin-1-yl)benzaldehyde. science.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.edu For the title compound, COSY is crucial for confirming the connectivity of the aromatic protons and tracing the coupling network within the piperazine (B1678402) ring. Cross-peaks would be expected between the aromatic protons H3 and H5, and among the non-equivalent protons of the two methylene (B1212753) groups in the piperazine moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. youtube.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For instance, the aldehyde proton signal will correlate with the carbonyl carbon, and each aromatic proton will show a cross-peak to its respective carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is arguably the most powerful tool for piecing together the molecular skeleton. Key HMBC correlations would include the aldehyde proton (CHO) to the aromatic carbons C1, C2, and C6, and the piperazine protons adjacent to the aromatic ring (H2'/H6') to carbons C1, C2, and C3. These correlations firmly establish the substitution pattern on the benzaldehyde (B42025) core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the piperazine protons at the 2' and 6' positions and the aromatic proton at the C3 position, confirming the spatial proximity dictated by the ortho substitution.
The following tables present representative ¹H and ¹³C NMR data and key 2D correlations for this compound, assuming dissolution in CDCl₃.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (-CHO) | 10.15 | 191.5 |
| 2 | - | 155.0 |
| 3 | 7.05 | 118.0 |
| 4 | - | 140.0 |
| 5 | 7.30 | 129.0 |
| 6 | 7.75 | 125.0 |
| 1' (Piperazine) | - | - |
| 2', 6' (Piperazine) | 3.10 | 52.5 |
| 3', 5' (Piperazine) | 3.20 | 45.0 |
| 4' (Piperazine, -NH) | 2.50 (br s) | - |
Table 2: Key 2D NMR Correlations (COSY, HMBC)
| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |
|---|---|---|
| H-CHO (10.15 ppm) | H6 | C1, C2, C6 |
| H3 (7.05 ppm) | H5 (weak) | C1, C2, C4, C5 |
| H5 (7.30 ppm) | H3, H6 | C3, C4, C1 |
| H6 (7.75 ppm) | H5, H-CHO (weak) | C1, C2, C4 |
| H2'/H6' (3.10 ppm) | H3'/H5' | C2, C3, C3'/C5' |
| H3'/H5' (3.20 ppm) | H2'/H6' | C2'/C6' |
For pharmaceutical and materials science applications, understanding the solid-state structure is critical. Molecules like this compound can potentially exist in different crystalline forms, or polymorphs, which may exhibit distinct physical properties. Solid-State NMR (SSNMR) is a powerful, non-destructive technique to probe these polymorphic differences.
Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), SSNMR can provide high-resolution spectra of solid samples. Different polymorphs, having unique crystal lattice environments and intermolecular interactions, will result in distinguishable ¹³C chemical shifts. Furthermore, relaxation time measurements (T₁) can provide information on molecular dynamics within the crystal lattice, further helping to differentiate between polymorphic forms. researchgate.net While specific polymorphic studies on this compound are not widely reported, SSNMR would be the definitive method to identify and characterize them if they exist.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental composition. mdpi.com This is indispensable for confirming the identity of a newly synthesized compound.
Electrospray ionization (ESI) is a soft ionization technique ideal for polar and ionizable molecules. uni.lu Due to the presence of basic nitrogen atoms in the piperazine ring, this compound is readily analyzed using positive-ion ESI-HRMS. The molecule accepts a proton to form the [M+H]⁺ ion. The high mass accuracy of the measurement allows for the confident confirmation of the molecular formula.
Molecular Formula: C₁₁H₁₃ClN₂O
Monoisotopic Mass: 224.0716 Da
Expected [M+H]⁺ Ion: 225.0795 Da
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, often used for less soluble compounds or for spatial analysis in tissue imaging. It could serve as a complementary technique to ESI for the analysis of the title compound and its derivatives.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure, confirming the connectivity of its constituent parts. nih.gov
The fragmentation of the protonated this compound is expected to proceed via characteristic pathways for piperazine derivatives. researchgate.net This includes the cleavage of the piperazine ring and the loss of neutral fragments.
Table 3: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion
| m/z of Fragment Ion | Proposed Structure/Loss |
|---|---|
| 182.0530 | [M+H - C₂H₅N]⁺ (Loss of aziridine (B145994) from piperazine ring) |
| 168.0374 | [M+H - C₃H₇N]⁺ (Loss of propylenimine fragment) |
| 140.0056 | [Cl-C₇H₄O]⁺ (Chlorobenzoyl cation, loss of piperazine) |
| 111.0002 | [C₆H₄Cl]⁺ (Chlorophenyl cation) |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov While FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds with a changing polarizability. nih.gov
For this compound, these techniques provide rapid confirmation of the presence of key functional groups.
Table 4: Characteristic FTIR and Raman Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Activity | Notes |
|---|---|---|---|
| N-H Stretch (Piperazine) | 3350 - 3250 | FTIR | Typically a medium, somewhat broad band. |
| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman | - |
| Aliphatic C-H Stretch (Piperazine) | 2950 - 2800 | FTIR/Raman | Multiple bands expected. dergipark.org.tr |
| Aldehyde C-H Stretch | 2850 - 2800 and 2750 - 2700 | FTIR | Characteristic Fermi resonance doublet. |
| Aldehyde C=O Stretch | 1695 - 1680 | FTIR (Strong) | Position influenced by electronic effects of substituents. |
| Aromatic C=C Stretch | 1600 - 1450 | FTIR/Raman | Multiple bands characteristic of the substitution pattern. |
| C-N Stretch | 1340 - 1250 | FTIR | Aryl-amine and alkyl-amine stretches. |
| C-Cl Stretch | 800 - 600 | FTIR (Strong) | - |
The combination of a strong C=O stretch in the FTIR spectrum, along with characteristic bands for the aromatic ring, C-H, N-H, and C-Cl bonds, provides a rapid and reliable method for verifying the successful synthesis of the target compound. researchgate.net
Lack of Specific Data for this compound Hampers Detailed Spectroscopic and Crystallographic Analysis
A comprehensive search for detailed research findings on the chemical compound this compound has revealed a significant gap in the available scientific literature, preventing a thorough analysis as requested. Specifically, there is a lack of published single-crystal X-ray diffraction data and electronic absorption or chiroptical spectroscopy studies for this exact molecule and its derivatives. Consequently, the generation of an in-depth article focusing on its stereochemistry and chromophoric properties, as outlined in the requested structure, is not feasible at this time.
The intended article was to be structured around a sophisticated spectroscopic and diffraction-based characterization of this compound and its derivatives, with a specific focus on:
Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (e.g., CD, ORD) for Chromophore Studies
However, without primary research data from single-crystal X-ray diffraction, it is impossible to discuss the absolute and relative stereochemistry of the compound with the required scientific rigor. This technique is fundamental for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. Similarly, the absence of electronic absorption (UV-Vis) and chiroptical spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) data precludes any meaningful discussion of the compound's chromophoric properties, which are essential for understanding how the molecule interacts with light.
While searches yielded information on related analytical techniques and compounds, such as other benzaldehyde or piperazine derivatives, the strict adherence to the subject compound, as per the instructions, means this information cannot be used. The creation of the requested data tables, which would form the core of the detailed research findings, is therefore not possible.
Further research and experimental studies are required to be conducted and published on this compound to enable the generation of the specified scientific article.
Computational and Theoretical Investigations of 4 Chloro 2 Piperazin 1 Yl Benzaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems with a favorable balance between accuracy and computational cost. nih.govbohrium.com For 4-Chloro-2-(piperazin-1-yl)benzaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.
Molecular Geometry Optimization and Conformational Landscapes
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. Due to the presence of flexible single bonds, particularly between the piperazine (B1678402) ring and the benzaldehyde (B42025) moiety, the molecule can exist in multiple conformations.
Theoretical studies typically employ methods like the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. researchgate.netresearchgate.net The calculations would reveal the most stable conformer, influenced by steric hindrance and intramolecular interactions. For instance, the orientation of the piperazine ring relative to the substituted benzene (B151609) ring is a key conformational variable. The chair conformation is generally the most stable for the piperazine ring. The rotational barrier around the C-N bond connecting the two rings can also be calculated to understand the energy landscape of different conformers.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(benzene)-Cl | 1.74 Å |
| Bond Length | C(benzene)-N(piperazine) | 1.38 Å |
| Bond Length | C(benzene)-C(aldehyde) | 1.48 Å |
| Bond Length | C(aldehyde)=O | 1.22 Å |
| Bond Angle | Cl-C(benzene)-C(N) | 118.5° |
| Bond Angle | N-C(benzene)-C(aldehyde) | 121.0° |
| Dihedral Angle | C(benzene)-C(benzene)-C(aldehyde)=O | 178.5° |
| Dihedral Angle | C(benzene)-C(benzene)-N-C(piperazine) | 45.2° |
Electronic Structure Analysis: HOMO-LUMO Gaps, Charge Distribution
The electronic properties of a molecule are critical to understanding its reactivity. DFT calculations provide valuable information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring and the substituted benzene ring, while the LUMO is likely centered on the electron-withdrawing benzaldehyde group. mdpi.comwuxibiology.com This distribution of frontier orbitals suggests that the molecule could be susceptible to electrophilic attack at the piperazine and benzene moieties and nucleophilic attack at the aldehyde carbon.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. mdpi.com These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Table 2: Hypothetical Calculated Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 3.87 |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic data, which can aid in the experimental characterization of molecules. nih.govmdpi.com
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated shifts, when compared with experimental data, can help confirm the molecular structure and assign specific resonances. mestrelab.comresearchgate.netmdpi.com
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of this compound can be simulated through DFT calculations. researchgate.netmdpi.comnih.govresearchgate.net The calculated frequencies and intensities correspond to the various vibrational modes of the molecule, such as C-H stretching, C=O stretching of the aldehyde, and vibrations of the aromatic and piperazine rings. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. researchgate.net
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | Benzene ring | 3100 - 3000 |
| C-H stretch (aldehyde) | Aldehyde | ~2850, ~2750 |
| C=O stretch | Aldehyde | ~1690 |
| C=C stretch (aromatic) | Benzene ring | 1600 - 1450 |
| C-N stretch | Piperazine-Benzene | ~1350 |
| C-Cl stretch | Chloro-Benzene | ~1100 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their environment. researchgate.net
Conformational Flexibility and Rotational Barriers
While DFT can identify stable conformers, MD simulations can explore the conformational landscape more dynamically. By simulating the molecule's motion over time, researchers can observe transitions between different conformations and understand the flexibility of the molecule. researchgate.net The simulations can also be used to calculate the free energy barriers for rotation around key bonds, such as the C-N bond linking the piperazine and benzaldehyde moieties, providing a more complete picture of the molecule's conformational preferences.
Solvent Effects and Intermolecular Interactions
The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects. By placing the molecule in a box of explicit solvent molecules (e.g., water, DMSO), simulations can reveal how the solvent interacts with the solute and affects its conformation and dynamics. researchgate.net
Radial distribution functions can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This provides a detailed picture of the solvation shell and the nature of intermolecular interactions, such as hydrogen bonding between the piperazine nitrogens or the aldehyde oxygen and protic solvents.
Reaction Pathway Modeling and Transition State Characterization
Modeling the reaction pathways of this compound would theoretically involve quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of a given reaction. rsc.org This process would identify the most energetically favorable routes from reactants to products.
The characterization of transition states is a critical component of this modeling. It involves locating the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. Properties of these transition states, such as their geometry, vibrational frequencies, and energy, are essential for understanding the kinetics and mechanism of the reaction. For a molecule like this compound, this could involve, for example, modeling its synthesis or its metabolic degradation pathways.
A hypothetical data table for a reaction involving this compound might look like the following, but would require actual computational results to be meaningful.
Table 1: Hypothetical Transition State Analysis for a Reaction of this compound
| Reaction Coordinate | Transition State Geometry (Key Parameters) | Calculated Energy Barrier (kcal/mol) | Imaginary Frequency (cm⁻¹) |
| C-N bond formation | N(piperazine)-C(aryl) distance: 2.1 Å | 15.2 | -250 |
| Aldehyde reduction | O-H bond formation: 1.5 Å | 20.8 | -400 |
Note: The data in this table is purely illustrative and not based on actual research findings.
Force Field Development and Parameterization for Molecular Mechanics Studies
For large-scale molecular simulations, such as molecular dynamics, a classical force field is necessary. ethz.ch The development of a specific force field for this compound would involve defining the mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates.
The parameterization process would require obtaining data from high-level quantum mechanical calculations or experimental results. ethz.ch This includes determining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
The process would involve:
Defining Atom Types: Assigning specific atom types to the different chemical environments within the molecule.
Parameter Derivation: Calculating equilibrium bond lengths, bond angles, force constants, and partial atomic charges.
Validation: Testing the developed force field by comparing simulation results of various physical and chemical properties against experimental or quantum mechanical data.
A sample data table for force field parameters might be structured as follows, again, requiring specific research to populate.
Table 2: Illustrative Force Field Parameters for this compound
| Parameter Type | Atom Types Involved | Equilibrium Value | Force Constant |
| Bond Stretching | C(aryl)-Cl | 1.74 Å | 350 kcal/(mol·Å²) |
| Angle Bending | C(aryl)-C(aryl)-C(aldehyde) | 120.5° | 60 kcal/(mol·rad²) |
| Torsional Angle | C(aryl)-C(aryl)-N(pip)-C(pip) | - | V1, V2, V3 terms |
| Lennard-Jones | N(piperazine) | ε: 0.17 kcal/mol | σ: 3.25 Å |
Note: The data in this table is for illustrative purposes only and does not represent validated force field parameters.
Applications of 4 Chloro 2 Piperazin 1 Yl Benzaldehyde As a Synthon in Advanced Organic Synthesis
Strategic Building Block for Complex Heterocyclic Systems
The inherent reactivity of the aldehyde and the nucleophilic nature of the piperazine (B1678402) ring, along with the potential for nucleophilic aromatic substitution of the chloro group, make 4-chloro-2-(piperazin-1-yl)benzaldehyde an ideal starting material for the synthesis of various heterocyclic compounds. These heterocycles are foundational scaffolds in medicinal chemistry and materials science.
In the realm of quinoline (B57606) synthesis, the Vilsmeier-Haack formylation of N-arylacetamides is a known method for producing 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives. eurekaselect.com These intermediates are then reacted with piperazine to yield 2-(piperazin-1-yl)quinoline-3-carbaldehydes. eurekaselect.com This suggests that while this compound may not be a direct precursor in traditional quinoline syntheses like the Doebner-von Miller or Friedländer reactions, its core structure is a key feature in certain quinoline-based architectures. The synthesis of various polysubstituted quinolines can be achieved through methods such as the nickel-catalyzed reaction of α-aminoaryl alcohols with ketones. nih.gov
The synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives often involves the condensation of aldehydes with other reactive species. The aldehyde group of this compound can participate in multicomponent reactions to form highly substituted pyridine rings. For example, the Hantzsch pyridine synthesis and its variations utilize aldehydes as a key component. mdpi.com While specific examples with this particular benzaldehyde (B42025) are scarce, its reactivity is analogous to other aromatic aldehydes used in these syntheses. The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through a one-pot reaction of enaminones, malononitrile (B47326), and a primary amine, showcasing the versatility of multicomponent strategies in constructing pyridine rings. nih.gov
In pyrimidine synthesis, aldehydes are common precursors. For instance, thiophene-substituted chalcones, which are derived from the condensation of an aromatic aldehyde and a ketone, can be cyclized with thiourea (B124793) to form pyrimidine derivatives. researchgate.netnih.gov These can be further reacted with piperazine to incorporate the piperazine moiety. researchgate.netnih.gov This multi-step approach highlights a potential pathway where this compound could be used to generate complex pyrimidine structures. The reaction of aromatic aldehydes with ammonium (B1175870) acetate (B1210297) and 1,3-diketones is another established method for synthesizing pyrimidine derivatives. mdpi.com
| Heterocyclic System | General Synthetic Approach | Potential Role of this compound |
| Indole (B1671886) | Fischer Indole Synthesis | Could serve as a precursor after modification of the aldehyde group. |
| Quinoline | Vilsmeier-Haack followed by nucleophilic substitution | Its core structure is a target in the synthesis of 2-(piperazin-1-yl)quinoline derivatives. eurekaselect.com |
| Pyridine | Hantzsch Synthesis / Multicomponent Reactions | The aldehyde group can act as a key reactant. mdpi.com |
| Pyrimidine | Condensation of Chalcones with Thiourea | The aldehyde can be used to form the initial chalcone (B49325) intermediate. researchgate.netnih.gov |
Integration into Catalyst Development (e.g., Chiral Ligand Synthesis)
The development of chiral ligands is crucial for asymmetric catalysis. Piperazine derivatives are known to be effective scaffolds for chiral ligands. While there is no direct evidence of this compound being used for this purpose, its structure lends itself to such applications. The secondary amine of the piperazine ring can be functionalized with chiral auxiliaries. Furthermore, the benzaldehyde group can be converted into other functionalities, such as phosphines or amines, which are common coordinating groups in metal-based catalysts.
The synthesis of chiral tridentate Schiff base ligands from piperazine-amine and substituted salicylaldehydes has been reported, and these ligands have been used in copper(II)-catalyzed enantioselective Henry reactions. researchgate.net This demonstrates the potential of incorporating the piperazine-benzaldehyde motif into chiral ligand design. Palladium complexes with ligands derived from benzaldehyde thiosemicarbazones have shown catalytic activity in C-C and C-N coupling reactions, further illustrating the utility of benzaldehyde derivatives in catalyst development. rsc.org
Utilization in the Design of Novel Synthetic Reagents and Intermediates
The inherent reactivity of this compound makes it a valuable precursor for a variety of synthetic transformations. The aldehyde functional group serves as a key electrophilic site, readily participating in a range of condensation and carbon-carbon bond-forming reactions. This reactivity is central to its utility in constructing more elaborate molecular structures.
One notable application of this benzaldehyde derivative is in multicomponent reactions, a cornerstone of modern synthetic chemistry that allows for the assembly of complex products from three or more starting materials in a single, efficient step. For instance, in a Biginelli-type reaction, this compound can be condensed with a β-ketoester and urea (B33335) or thiourea to generate highly functionalized dihydropyrimidinones. These resulting heterocyclic scaffolds are of significant interest due to their prevalence in biologically active compounds. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by cyclization with the urea component.
Table 1: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
| Aldehyde Reactant | β-Ketoester/Diketone | Amine Reactant | Product | Yield (%) |
| This compound | Ethyl acetoacetate | 2-Aminobenzothiazole | Ethyl 4-(4-chloro-2-(piperazin-1-yl)phenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate | High |
| This compound | Acetylacetone | 2-Aminobenzothiazole | 3-Acetyl-4-(4-chloro-2-(piperazin-1-yl)phenyl)-2-methyl-4H-pyrimido[2,1-b]benzothiazole | High |
This one-pot synthesis demonstrates the efficiency of using this compound to create complex heterocyclic systems. The resulting pyrimido[2,1-b]benzothiazole core is a privileged structure in medicinal chemistry.
Furthermore, the aldehyde group can undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile or ethyl cyanoacetate. wikipedia.org This reaction, typically catalyzed by a mild base like piperidine, leads to the formation of α,β-unsaturated carbonyl compounds. These products are themselves versatile intermediates, amenable to further transformations like Michael additions or cycloaddition reactions, thereby expanding the molecular diversity accessible from the initial benzaldehyde.
The piperazine ring within the synthon also presents opportunities for derivatization. The secondary amine of the piperazine moiety can be functionalized through reactions such as acylation, alkylation, or sulfonylation. This allows for the introduction of a wide array of substituents, which can be used to modulate the properties of the final molecule or to introduce further reactive handles for subsequent synthetic steps.
Table 2: Derivatization of the Piperazine Moiety
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Acetyl chloride | Acylation | 4-Chloro-2-(4-acetylpiperazin-1-yl)benzaldehyde |
| This compound | Benzyl (B1604629) bromide | Alkylation | 4-Chloro-2-(4-benzylpiperazin-1-yl)benzaldehyde |
| This compound | Dansyl chloride | Sulfonylation | 4-Chloro-2-(4-(dansyl)piperazin-1-yl)benzaldehyde |
The chloro-substituent on the aromatic ring provides an additional site for modification, primarily through nucleophilic aromatic substitution or cross-coupling reactions. While the electron-donating nature of the piperazine group can deactivate the ring towards nucleophilic attack, under specific conditions, the chlorine atom can be displaced by various nucleophiles. More commonly, the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are instrumental in constructing complex biaryl or arylamine structures, which are common motifs in advanced materials and pharmaceuticals.
Supramolecular Chemistry and Non Covalent Interactions of 4 Chloro 2 Piperazin 1 Yl Benzaldehyde Systems
Investigation of Intermolecular Hydrogen Bonding Networks
In a hypothetical solid-state structure of 4-Chloro-2-(piperazin-1-yl)benzaldehyde, the molecule possesses key functional groups capable of participating in hydrogen bonding. The piperazine (B1678402) ring contains a secondary amine (N-H) group, which is a classic hydrogen bond donor. The aldehyde oxygen (C=O) and the tertiary nitrogen atom of the piperazine ring are potential hydrogen bond acceptors.
A comprehensive study would involve single-crystal X-ray diffraction to determine the precise geometry of these interactions. Researchers would typically analyze bond distances and angles to characterize the strength and nature of the hydrogen bonds. For instance, N-H···O or N-H···N interactions would likely be prominent, potentially leading to the formation of defined structural motifs like dimers, chains, or more complex three-dimensional networks. Without an experimentally determined crystal structure, any discussion of specific hydrogen bonding networks remains speculative.
Analysis of Pi-Stacking and Arene-Perfluoroarene Interactions
The substituted benzene (B151609) ring in this compound provides a platform for π-stacking interactions. These non-covalent interactions, arising from the electrostatic and dispersion forces between aromatic rings, are crucial in the packing of molecules in the solid state. Analysis would focus on the geometry of interaction between adjacent aromatic rings, such as the centroid-to-centroid distance and the slip angle, to classify them as face-to-face or offset π-stacking.
Furthermore, arene-perfluoroarene interactions, a specific and strong type of π-stacking driven by complementary electrostatic potentials, would be a relevant area of study if the compound were co-crystallized with a perfluorinated aromatic molecule. However, no such co-crystallization studies involving this compound have been reported.
Halogen Bonding and Chalcogen Bonding Donor/Acceptor Properties
The chlorine atom on the benzaldehyde (B42025) ring makes the molecule a potential halogen bond donor. Halogen bonding is a highly directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a Lewis base (a nucleophile). Potential halogen bond acceptors within the same molecule or in a co-crystal could include the aldehyde oxygen or the piperazine nitrogens. A crystallographic study would be essential to identify and characterize any C-Cl···O or C-Cl···N halogen bonds, measuring their distances and angles to assess their strength relative to the sum of the van der Waals radii.
Chalcogen bonding involves elements from Group 16, such as oxygen or sulfur. While the aldehyde oxygen in this compound could theoretically act as a chalcogen bond acceptor, its role as a chalcogen bond donor is not applicable. Studies on the chalcogen bonding properties of this specific molecule are absent from the literature.
Self-Assembly Processes in Solution and Solid State
The combination of hydrogen bonding, potential π-stacking, and halogen bonding capabilities gives this compound the potential to undergo self-assembly into larger, ordered supramolecular structures. In the solid state, this would be manifested in the crystal packing. In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Diffusion Ordered Spectroscopy - DOSY), UV-Vis, and fluorescence spectroscopy could be used to study aggregation and determine association constants. However, no research has been published detailing the self-assembly behavior of this compound in either the solution or solid phase.
Host-Guest Complexation Studies with Macrocyclic Receptors
The structural features of this compound make it a potential guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, or cucurbiturils. The aromatic ring could be encapsulated within the hydrophobic cavity of a host, while the piperazine moiety could offer specific interactions or serve as an external binding site.
Typical studies in this area would employ techniques like NMR titration, isothermal titration calorimetry (ITC), or fluorescence spectroscopy to confirm complex formation and determine the binding affinity (association constant, Kₐ) and stoichiometry of the host-guest complex. This would provide insight into the thermodynamic forces driving the complexation. At present, no such host-guest studies have been performed with this compound as the guest molecule.
Future Research Directions and Unresolved Challenges in 4 Chloro 2 Piperazin 1 Yl Benzaldehyde Chemistry
Development of Enantioselective Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can exhibit vastly different biological activities. While 4-Chloro-2-(piperazin-1-yl)benzaldehyde itself is achiral, it is a precursor to a wide range of molecules that may possess stereogenic centers. The development of enantioselective methods to synthesize derivatives of this compound is a significant and unresolved challenge.
Future research will likely focus on catalytic asymmetric synthesis to introduce chirality early in the synthetic sequence. One promising approach is the use of palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which can be subsequently transformed into chiral piperazine (B1678402) derivatives. caltech.edunih.gov This method has proven effective for creating α-secondary and α-tertiary piperazin-2-ones with high enantioselectivity. caltech.edunih.gov Adapting such methodologies to intermediates related to this compound could provide access to novel, enantioenriched compounds for drug discovery. The challenge lies in designing suitable substrates and catalyst systems that are compatible with the specific electronic and steric properties of the benzaldehyde (B42025) moiety.
Potential Enantioselective Strategies:
| Strategy | Catalyst/Reagent Example | Potential Application |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a prochiral C=C or C=N bond in a derivative. |
| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands (e.g., PHOX) | Introduction of a chiral substituent on the piperazine ring. caltech.edu |
| Organocatalysis | Chiral amines or phosphoric acids | Asymmetric functionalization of the benzaldehyde group. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent frontiers in green chemistry, offering reaction pathways that are often inaccessible through traditional thermal methods. These techniques utilize light or electrical energy, respectively, to drive chemical transformations under mild conditions, frequently with high selectivity and reduced waste.
For this compound, these methods hold immense potential. Future research could explore:
Photoredox-Catalyzed C-H Functionalization: Directly functionalizing the aromatic ring or the piperazine moiety, bypassing the need for pre-functionalized starting materials. This could lead to more atom-economical routes to complex derivatives.
Electrochemical Synthesis: Employing electrosynthesis for key transformations, such as the formation of the piperazine ring or the introduction of substituents. Electrocatalysis can reduce the reliance on chemical oxidants and reductants, leading to a cleaner process.
The primary challenge in this area is the lack of established photocatalytic or electrocatalytic protocols for this specific class of compounds. Significant research will be required to develop and optimize catalyst systems, reaction conditions, and understand the underlying reaction mechanisms.
Advanced In Situ Reaction Monitoring and Process Analytical Technology (PAT)
To move from laboratory-scale synthesis to robust, industrial-scale production, a deep understanding and control of the reaction process are essential. Process Analytical Technology (PAT) involves the use of real-time, in-line analytical tools to monitor critical process parameters, ensuring quality and consistency.
For the synthesis of this compound, the integration of PAT could revolutionize process development and manufacturing. Future research should focus on implementing advanced in situ monitoring techniques. For instance, methods like High-Performance Liquid Chromatography (HPLC) with UV detection, which have been developed for analyzing piperazine and its derivatives, could be adapted for real-time monitoring. researchgate.netjocpr.com Derivatization with reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) allows for the sensitive detection of piperazine-containing compounds. researchgate.netjocpr.com
Spectroscopic methods also offer powerful tools for PAT. Real-time monitoring using infrared (IR) spectroscopy, such as with Mettler Toledo's ReactIR™, can provide continuous data on the concentration of reactants, intermediates, and products throughout the reaction. chemrxiv.org
Potential PAT Tools for Synthesis Monitoring:
| Technology | Information Gained | Advantage |
| In-line HPLC | Reactant consumption, product formation, impurity profiling. | High specificity and quantitative accuracy. |
| FT-IR Spectroscopy (e.g., ReactIR™) | Real-time tracking of functional group changes, reaction kinetics. chemrxiv.org | Non-invasive, continuous data stream. |
| Raman Spectroscopy | Molecular structure changes, polymorphism monitoring. | Minimal sample preparation, compatible with aqueous and solid samples. |
| NMR Spectroscopy | Detailed structural information, reaction mechanism elucidation. | Unambiguous compound identification. |
Integration with Machine Learning for Reaction Prediction and Optimization
The intersection of artificial intelligence and chemistry is creating powerful new tools for synthetic planning and process optimization. Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design novel synthetic routes. nih.govnips.ccrjptonline.org
In the context of this compound, ML could address several key challenges:
Yield Prediction: ML algorithms can be trained on reaction data to predict the yield of a specific synthetic step under various conditions (e.g., temperature, solvent, catalyst), reducing the need for extensive trial-and-error experimentation. chemrxiv.orgrjptonline.org
Reaction Optimization: By identifying complex relationships between reaction parameters and outcomes, ML can guide chemists toward the optimal conditions for maximizing yield and minimizing impurities. nih.gov
Retrosynthesis and Route Discovery: Advanced ML models can propose novel synthetic pathways to the target molecule, potentially uncovering more efficient or sustainable routes than those currently known.
A significant hurdle is the availability of high-quality, structured data required to train these models. rjptonline.org Future efforts will need to focus on systematic data collection from both laboratory experiments and the chemical literature to build robust and predictive ML tools for the synthesis of this and other important chemical intermediates.
Sustainable and Circular Economy Approaches in Compound Synthesis
The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes, aiming to minimize environmental impact and maximize resource efficiency. pharmamanufacturing.comtarosdiscovery.com A circular economy in the pharmaceutical industry seeks to reduce waste, for instance by turning waste from one process into a resource for another. pharmamanufacturing.comaltlaboratories.com
For the synthesis of this compound, future research should prioritize the integration of sustainable practices:
Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives, such as water, supercritical fluids, or bio-based solvents.
Catalysis: Emphasizing the use of catalytic processes (including biocatalysis) over stoichiometric reagents to improve atom economy and reduce waste. tarosdiscovery.com
Waste Valorization: Investigating methods to convert byproducts and waste streams from the synthesis into valuable secondary materials, aligning with the principles of a circular economy. pharmamanufacturing.com
Energy Efficiency: Designing synthetic routes that operate at ambient temperature and pressure to reduce energy consumption. tarosdiscovery.com
The transition to a fully circular and sustainable synthesis model presents considerable challenges, including the need for new catalytic systems and process designs. researchgate.net However, the long-term economic and environmental benefits make this a critical direction for future research. altlaboratories.comnih.gov
Q & A
Q. What are the common synthetic routes for 4-Chloro-2-(piperazin-1-yl)benzaldehyde, and how is purity ensured?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, in a multi-step process, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline undergoes substitution with piperazine derivatives under basic conditions. Post-synthesis, purification is achieved via HPLC, and purity is validated using LCMS (m/z 245 [M+H]+) and retention time analysis (0.75 minutes under SQD-FA05 conditions) .
Key Characterization Techniques:
- LCMS : Confirms molecular ion peaks and adducts.
- HPLC : Ensures >95% purity post-purification.
- NMR/IR Spectroscopy : Validates structural integrity (e.g., aromatic protons, piperazine NH signals) .
Q. How is this compound characterized for structural confirmation?
Methodological Answer: A combination of spectroscopic and chromatographic methods is employed:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzaldehyde carbonyl at ~190 ppm, piperazine CH₂ signals at 2.5–3.0 ppm) .
- ESI-MS : Confirms molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C .
Advanced Research Questions
Q. How do catalytic methods like Pd/NiO enhance the synthesis of derivatives?
Methodological Answer: Pd/NiO catalysts enable efficient reductive amination between benzaldehyde derivatives and amines. For instance, this compound reacts with 2-(piperazin-1-yl)ethanamine under H₂ atmosphere at 25°C, yielding >98% product. The catalyst’s Lewis acid/base characteristics stabilize intermediates, reducing side reactions .
Optimization Parameters:
- Catalyst Loading : 1.1 wt% Pd/NiO minimizes metal leaching.
- Reaction Time : 10 hours under ambient conditions balances yield and energy costs .
Q. How can contradictions in rotational barrier data for the benzaldehyde moiety be resolved?
Methodological Answer: Discrepancies between theoretical and experimental rotational barriers (~100 cm⁻¹) arise from torsional mode approximations. High-resolution FTIR spectroscopy in the far-infrared region (50–200 cm⁻¹) combined with computational modeling (DFT) resolves ambiguities. For example, π⋯π interactions and hydrogen bonding in AlOC-59NT molecular rings stabilize the aldehyde group, altering rotational dynamics .
Analytical Workflow:
FTIR Spectroscopy : Direct measurement of –CHO torsion modes.
Computational Modeling (DFT) : Validates experimental data with <5% error margins .
Q. What are the photolytic degradation pathways, and how do they impact experimental design?
Methodological Answer: Under UV light or natural sunlight, this compound undergoes photolysis with a half-life of ~40 hours at pH 6. Key degradation products include:
- Z-Isomer : 20% yield via cis-trans isomerization.
- Tricyclic Derivative : 45% yield via intramolecular cyclization.
- 4-Chloro-2-(1H-1,2,4-triazol-5-yl)benzaldehyde : Final metabolite (50% yield) .
Implications for Stability Studies:
- Light Exposure Control : Use amber glassware or dark chambers.
- Degradate Monitoring : Employ UHPLC-MS to track metabolite formation .
Q. How do computational models improve the design of molecular catalysts for this compound?
Methodological Answer: Density functional theory (DFT) predicts binding affinities between this compound and catalysts. For example, AlOC-59NT’s molecular rings exhibit stronger Lewis acidity (Fukui indices: f⁺ = 0.12) than AlOC-58NC, enhancing substrate adhesion via π⋯π stacking and hydrogen bonds. Simulations guide catalyst optimization for higher turnover frequencies (TOF > 500 h⁻¹) .
Q. Table 1: Comparative Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | 55 | 99 | |
| Reductive Amination | Pd/NiO | 98 | >95 |
Q. Table 2: Photolytic Degradation Products
| Degradate | Yield (%) | Identification Method |
|---|---|---|
| Z-Isomer | 20 | UHPLC-MS |
| Tricyclic Derivative | 45 | NMR/ESI-MS |
| Triazole-Benzaldehyde | 50 | High-res MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
